3,4-Dibromo-2-fluoropyridine
Description
Historical Context of Polyhalogenated Pyridines in Organic Synthesis
Polyhalogenated pyridines have long been recognized as pivotal intermediates in organic synthesis. ossila.comresearchgate.net Historically, the functionalization of the pyridine (B92270) ring was a significant challenge, but the introduction of multiple halogen atoms provided reliable "handles" to facilitate the construction of more complex derivatives. The core of their utility lies in the differential reactivity of the various carbon-halogen bonds, which can be selectively addressed using a range of reaction conditions. psu.edunih.gov
Two primary classes of reactions have dominated the functionalization of these scaffolds:
Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile displaces a halide on the aromatic ring. The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, makes it susceptible to this type of attack, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen. wikipedia.org The reactivity of the leaving group is crucial, following the general trend F > Cl > Br > I. The high reactivity of fluorine in SNAr on pyridine rings makes fluorinated pyridines exceptionally useful for introducing a wide range of nucleophiles under mild conditions. nih.govresearchgate.net
Transition Metal-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings have revolutionized the synthesis of biaryls and other complex structures. For these reactions, the reactivity of the halogen is reversed (I > Br > Cl >> F), depending on the ease of oxidative addition to the metal catalyst. rsc.org
The ability to combine these orthogonal reactivity patterns—for instance, performing an SNAr reaction at a C-F bond while leaving C-Br bonds intact for subsequent cross-coupling—is the cornerstone of modern synthetic strategies involving polyhalogenated pyridines. The development of methods for site-selective functionalization has been a key research focus, enabling the controlled, stepwise assembly of highly substituted pyridine targets. nih.govrsc.org
Significance of Fluorinated and Brominated Pyridine Scaffolds in Medicinal Chemistry and Agrochemical Research
The pyridine nucleus is often described as a "privileged scaffold" in medicinal chemistry, forming the core of countless therapeutic agents and agrochemicals. Current time information in Bangalore, IN. The strategic incorporation of halogen atoms like fluorine and bromine onto this scaffold can profoundly enhance the parent molecule's biological and physical properties.
Fluorinated Pyridines: The introduction of fluorine is a widely used tactic in drug design. ambeed.com A C-F bond can offer numerous advantages, including:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.
Binding Affinity: Fluorine's high electronegativity can lead to favorable polar interactions with enzyme active sites, enhancing binding potency.
For these reasons, fluorinated building blocks, including 2-fluoropyridines, are highly sought after in the pharmaceutical and agrochemical industries for the synthesis of new active ingredients. researchgate.netresearchgate.net
Brominated Pyridines: While bromine is also found in some biologically active molecules, its primary significance in this context is as a versatile synthetic handle. A carbon-bromine bond is an ideal site for transition metal-catalyzed cross-coupling reactions. researchgate.net This allows chemists to readily attach a wide variety of other molecular fragments, including aryl, alkyl, and alkynyl groups, to the pyridine core. rsc.orgnih.gov This modular approach is invaluable for rapidly generating libraries of diverse compounds for screening in drug discovery and agrochemical development programs.
The presence of both a reactive fluorine atom for SNAr and bromine atoms for cross-coupling on the same pyridine ring, as seen in 3,4-Dibromo-2-fluoropyridine, creates a highly versatile platform for chemical exploration.
Research Landscape of this compound as a Key Synthetic Building Block
This compound is a specialized chemical intermediate valued for its predictable and tiered reactivity. cookechem.comcymitquimica.com Its utility stems from the distinct chemical behavior of its three halogen substituents, which allows for a logical and stepwise functionalization to create complex, trisubstituted pyridines.
The synthetic power of this building block lies in its capacity for selective, orthogonal reactions:
Selective Nucleophilic Aromatic Substitution (SNAr) at C2: The fluorine atom at the C2 position is highly activated towards displacement by nucleophiles due to its ortho relationship to the electron-withdrawing ring nitrogen. wikipedia.orgnih.gov This reaction is typically the first step in a synthetic sequence, as the C-F bond is significantly more reactive in SNAr than the C-Br bonds. A wide array of nucleophiles, such as amines, alcohols, and thiols, can be introduced at this position, often under mild conditions that leave the bromides untouched. nih.govnih.gov
Selective Cross-Coupling at C4 and C3: Following the initial SNAr reaction, the two bromine atoms serve as anchor points for subsequent palladium-catalyzed cross-coupling reactions. nih.gov There is often inherent selectivity between the C4 and C3 positions. The C4-Br bond is generally more electronically activated towards oxidative addition than the C3-Br bond. rsc.org This allows for a second, selective functionalization at the C4 position. By modifying reaction conditions or catalysts, a third and final functionalization can often be achieved at the remaining C3-Br position.
This stepwise approach provides a reliable route to a variety of 2,3,4-trisubstituted pyridine derivatives, which are challenging to synthesize by other means. The following tables illustrate the typical transformations for which this compound is an ideal precursor, with representative conditions and yields based on analogous systems reported in the literature.
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) of this compound
| Entry | Nucleophile | Product |
|---|---|---|
| 1 | Morpholine | 4-(3,4-Dibromopyridin-2-yl)morpholine |
| 2 | Sodium Methoxide (B1231860) | 3,4-Dibromo-2-methoxypyridine |
Table 2: Representative Sequential Suzuki-Miyaura Coupling of a 2-Substituted-3,4-dibromopyridine
| Entry | Starting Material (from Table 1, Entry 1) | Boronic Acid | Predominant Product |
|---|---|---|---|
| 1 | 4-(3,4-Dibromopyridin-2-yl)morpholine | Phenylboronic acid | 4-(3-Bromo-4-phenylpyridin-2-yl)morpholine |
The strategic and controlled functionalization offered by this compound makes it an enabling tool for accessing novel chemical space in the ongoing search for new medicines and crop protection agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALUGCFMNLTFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568806 | |
| Record name | 3,4-Dibromo-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137718-84-4 | |
| Record name | 3,4-Dibromo-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Dibromo 2 Fluoropyridine and Its Precursors
Regioselective Halogenation Strategies
The inherent electronic properties of the pyridine (B92270) ring, characterized by its electron-deficient nature, present a significant hurdle for direct electrophilic aromatic substitution, often requiring harsh conditions and resulting in mixtures of isomers. nih.govchemrxiv.org Consequently, the development of regioselective halogenation strategies is paramount for the efficient synthesis of polysubstituted pyridines like 3,4-Dibromo-2-fluoropyridine.
Direct Bromination and Fluorination Protocols
Directly installing bromine and fluorine atoms at specific positions on the pyridine ring in a single or sequential process is a formidable challenge. Electrophilic halogenation of unsubstituted pyridine typically occurs at the 3-position, and the introduction of multiple halogens can be difficult to control. nih.govchemrxiv.org
Direct fluorination of pyridines can be achieved using potent fluorinating agents. For instance, AgF₂ has been shown to directly fluorinate pyridines at the 2-position. nih.govacs.org However, achieving the specific 3,4-dibromo-2-fluoro pattern via a direct, one-pot halogenation of pyridine is not a commonly reported or straightforward method due to the complex interplay of directing effects from the nitrogen heteroatom and the subsequently introduced halogens.
Bromination of pyridine rings often requires strong Lewis or Brønsted acids and can lead to a mixture of products. nih.gov The use of N-bromosuccinimide (NBS) is a common method for brominating activated pyridine systems, such as aminopyridines and hydroxypyridines, with regioselectivity dependent on the position of the activating group. researchgate.net For deactivated rings, more forcing conditions are necessary. The complex Py•BrF₃ has been explored for fluorination, which can reduce the common side reaction of electrophilic bromination that occurs with reagents like BrF₃. acs.org
A potential, though challenging, direct approach could involve the fluorination of a pre-existing dibromopyridine. For example, starting with 3,4-dibromopyridine (B81906), a direct C-H fluorination at the 2-position would be required. Such reactions are highly specialized and depend on the development of selective C-H activation/fluorination catalysts.
Halogen Exchange Reactions for Fluorine Introduction (e.g., from chloro- or other bromo-pyridines)
Halogen exchange (Halex) reactions represent a more common and often more selective method for introducing fluorine into an aromatic ring. diva-portal.org This strategy typically involves the nucleophilic substitution of a chloride or bromide atom with a fluoride (B91410) ion. The synthesis of 2-fluoropyridines from 2-chloropyridines is a well-established transformation, as the reactivity of halopyridines towards nucleophilic aromatic substitution (SₙAr) is enhanced at the 2- and 4-positions. acs.orgnih.gov The rate of reaction for fluoropyridines is significantly faster than for chloropyridines, making the resulting 2-fluoropyridine (B1216828) more susceptible to further substitution if not controlled. nih.gov
In the context of synthesizing this compound, a logical precursor would be 3,4-dibromo-2-chloropyridine. The Halex reaction on this substrate would involve treatment with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane. google.comgoogleapis.com The use of phase-transfer catalysts can sometimes facilitate this exchange. google.com
Hydrogen fluoride (HF) itself, or in combination with a base like pyridine (Olah's reagent), can also serve as the fluorinating agent in Halex reactions. oup.comresearchgate.net For instance, 2-chloropyridines have been successfully converted to their corresponding fluorides using HF. oup.com The efficiency of these reactions can be highly dependent on the substrate and reaction conditions, including temperature and the presence of activating groups.
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 2-Chloropyrimidine | HF | Room Temp, 30 min | 2-Fluoropyrimidine | 57% | oup.com |
| 2-Chloropyrimidine | HF (continuous feed) | 50 °C | 2-Fluoropyrimidine | ~100% | oup.com |
| Pentachloropyridine | KF | NMP, 100-170 °C | 3,5-Dichloro-2,4,6-trifluoropyridine | High | google.com |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | KF | Sulfolane, 190 °C | 2,3-Difluoro-5-(trifluoromethyl)pyridine | - | googleapis.com |
Multistep Synthetic Pathways from Pyridine Derivatives
Given the challenges of direct, regioselective polyhalogenation, multistep synthetic sequences are often employed to construct this compound. These pathways allow for a more controlled, stepwise introduction of the desired halogen atoms.
Sequential Halogenation and Functional Group Interconversion
A plausible multistep synthesis could commence with a readily available pyridine derivative, followed by a series of halogenation and functional group manipulation steps. For example, a synthesis could start from 2-aminopyridine (B139424). The amino group can act as a directing group for electrophilic bromination and can later be removed or converted to a fluorine.
One patented method for preparing fluoropyridine compounds involves the bromination of an aminopyridine, followed by a modified Balz-Schiemann reaction where the amino group is diazotized and subsequently replaced by fluorine. google.com A general sequence might be:
Starting Material: 2-Aminopyridine or a substituted variant.
Bromination: Introduction of bromine atoms at the desired positions (e.g., 3 and 4). The directing effect of the amino group would need to be carefully considered.
Diazotization/Fluorination: Conversion of the amino group to a diazonium salt, followed by decomposition in the presence of a fluoride source (e.g., HBF₄) to install the fluorine at the 2-position.
Another strategy involves starting with a hydroxypyridine. For example, 3-fluoro-2-hydroxypyridine (B75413) can be brominated to give 5-bromo-3-fluoro-2-hydroxypyridine. google.com This intermediate can then be converted to a dihalopyridine. While this example doesn't directly yield the target compound, it illustrates the principle of using a functional group to direct halogenation, which is then transformed in a subsequent step.
Directed Ortho Metalation (DoM) Approaches to Dibromofluoropyridines
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This strategy relies on a directing group (DG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting organometallic intermediate is then trapped with an electrophile, such as a halogen source.
While direct application of DoM to synthesize this compound is not explicitly detailed in the provided search results, the principles can be applied. A potential synthetic route could involve a fluorinated pyridine bearing a directing group. For instance, starting with 2-fluoropyridine, a directing group at the 3-position could facilitate lithiation at the 4-position, followed by bromination. Subsequent functionalization at the 3-position would be required.
A related phenomenon is the "halogen dance," where a lithiated halopyridine rearranges to a more stable isomer before reacting with an electrophile. acs.orgorcid.orgglobalauthorid.com This can complicate DoM strategies but can also be exploited for the synthesis of specific isomers. For example, the lithiation of 2,3-dihalopyridines can lead to different products depending on the reaction conditions, showcasing the complexity of these reactions. orcid.orgvapourtec.com The use of specific bases like lithium diisopropylamide (LDA) or TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidide) can provide high regioselectivity in pyridine metalation. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally benign. This includes using less hazardous materials, improving energy efficiency, and minimizing waste. ijarsct.co.in While specific green chemistry protocols for this compound are not detailed, general trends in pyridine synthesis can be applied.
The development of multicomponent reactions (MCRs) is a key aspect of green chemistry, as they can rapidly build molecular complexity in a single step, reducing the number of synthetic operations and purification steps. bohrium.com One-pot syntheses of various pyridine derivatives have been developed using microwave irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating. nih.govacs.org
In the context of halogenation, moving away from harsh reagents and stoichiometric elemental halogens is a green objective. Electrochemical methods for bromination, using bromide salts as the bromine source, offer a more sustainable alternative. researchgate.net The use of recyclable catalysts and solvent-free or aqueous reaction conditions are also central tenets of green pyridine synthesis. bohrium.comrsc.org
Solvent-Free and Aqueous Reaction Conditions
The use of water as a solvent in chemical synthesis offers significant environmental and economic advantages over traditional organic solvents. Aqueous reaction media are particularly relevant in the synthesis of dihalopyridines, which are key precursors to this compound.
Patented processes for producing dihalopyridines often utilize aqueous conditions. For instance, the synthesis of 2,3-dichloropyridine (B146566) can be achieved by treating 3-amino-2-chloropyridine (B31603) with an alkali metal nitrite, such as sodium nitrite, in the presence of aqueous hydrochloric acid to form a diazonium salt. google.comgoogle.com This intermediate is then decomposed in the presence of a copper catalyst. google.comgoogle.com The entire process, from the formation of the diazonium salt to the final product, can be conducted in an aqueous environment.
Another example involves the preparation of 3-amino-2-chloropyridine itself, where nicotinamide (B372718) is reacted with sodium hypochlorite (B82951) in water. google.com Similarly, the synthesis of other halogenated pyridines can involve diazotization reactions in aqueous solutions of hydrohalic acids. google.comgoogle.com A process for preparing various fluoropyridine compounds involves the use of a mixed aqueous solution of sodium bromide and sodium bromate (B103136) for bromination. google.com
The move towards environmentally benign synthesis is also evident in the selective amination of polyhalogenated pyridines, where water can be used as the solvent, avoiding the need for noble transition metals. acs.org Furthermore, microwave-assisted palladium-catalyzed Suzuki-Miyaura couplings of 2-halopyridines have been successfully carried out in water. researchgate.net
While completely solvent-free conditions are less commonly detailed for the direct synthesis of this compound, the broader trend in pyridine chemistry includes the development of such methods. For example, a metal-oxidant-solvent- and base-free domino reaction has been reported for the regioselective synthesis of a wide range of substituted pyridines. researchgate.net Additionally, the synthesis of certain oligo-α-pyridylamines has been achieved with high yields under solventless conditions. academie-sciences.fr
Table 1: Examples of Aqueous Reaction Conditions in Dihalopyridine Synthesis
| Precursor/Starting Material | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3-Amino-2-chloropyridine | Sodium nitrite, Aqueous HCl, Cuprous chloride | Water/Toluene | 60-70°C | 2,3-Dichloropyridine | google.com |
| Nicotinamide | Sodium hypochlorite, Aqueous NaOH, Conc. HCl | Water | 0°C then 90°C | Crude 3-aminopyridine (B143674) solution | google.com |
| 3-Aminopyridine | Aqueous HCl, Ferric chloride | Water | 25-30°C | - | google.com |
| Aminopyridine compounds | Sodium Bromide, Sodium bromate | Aqueous solution | - | Brominated pyridine | google.com |
| 2,5-Dibromopyridine | N,N-Dimethylformamide, NaOtBu | Water | 140°C | 5-Bromo-N,N-dimethylpyridin-2-amine | acs.org |
Sustainable Reagent and Catalyst Systems
The development of sustainable reagent and catalyst systems is a cornerstone of modern green chemistry, aiming to reduce waste, toxicity, and energy consumption. In the synthesis of this compound and related compounds, this is reflected in the move away from stoichiometric, often hazardous, reagents towards catalytic and more environmentally friendly alternatives.
A key area of progress is the development of metal-free synthetic routes. For instance, a metal-free method for the highly site-selective C-N bond-forming reaction of polyhalogenated pyridines has been developed, offering an alternative to traditional metal-catalyzed cross-coupling reactions. rsc.org Transition-metal-free C-H activation and C-C coupling have also been reported for the synthesis of bipyridines. mdpi.com The synthesis of certain oligo-α-pyridylamines is described as being more economical and environmentally friendly than the Buchwald-Hartwig reaction. academie-sciences.fr
Where catalysts are employed, the focus is shifting towards more sustainable options. This includes the use of abundant and less toxic metals or even recyclable catalyst systems. An example is the use of a recyclable Ti0.97Pd0.03O1.97 catalyst in aqueous media for the synthesis of functionalized 2-arylpyridines from 2-halopyridines. researchgate.net The use of water as a solvent, as mentioned previously, is also a key component of a sustainable process, often eliminating the need for flammable and toxic organic solvents. acs.org
The choice of reagents also plays a crucial role. For example, using a bromide-bromate couple in an aqueous medium for the bromination of aromatic heterocycles is presented as an environment-friendly approach. google.com The use of bases such as potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO) for amination reactions, while not solvent-free or aqueous, represents a move towards more readily available and less hazardous reagents compared to some traditional strong bases. rsc.org
Mechanistic Investigations of 3,4 Dibromo 2 Fluoropyridine Transformations
Elucidation of Palladium-Catalyzed Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and understanding the mechanistic nuances is critical for predicting and controlling the outcomes of reactions involving polyhalogenated substrates like 3,4-dibromo-2-fluoropyridine.
The initial and often rate-determining step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the organohalide to a low-valent palladium(0) complex. The regioselectivity of this step is governed by a combination of electronic and steric factors. In polyhalogenated pyridines, the site of oxidative addition is influenced by the electron deficiency of the carbon atom attached to the halogen, which in turn is affected by the position relative to the nitrogen atom and other substituents. baranlab.org
For dihalogenated N-heteroarenes, halides situated adjacent to the nitrogen (α-position) are generally more reactive in Pd-catalyzed cross-couplings. researchgate.net This preference is attributed to the increased electrophilicity of the C2 position. However, this inherent reactivity can be altered by the presence of other substituents. For instance, in 3,4-dibromopyridine (B81906), photocatalytic reactions have shown chemoselective reaction at the more electron-poor 4-position. nih.gov In the case of 2,4-dibromopyridine (B189624), Suzuki cross-coupling reactions regioselectively occur at the 2-position. researchgate.net This selectivity is explained by the electrophilic character of the C-Br bonds, with the relative reactivity in 2,4-dibromopyridine being similar to that in the corresponding monobromopyridines. researchgate.net
Quantitative structure-reactivity models for the oxidative addition of (hetero)aryl electrophiles to palladium(0) have been developed to predict reaction rates and selectivity. rsc.org These models consider factors such as the bond dissociation energy of the carbon-halogen bond and the interaction of the LUMO of the heterocycle with the HOMO of the palladium species. baranlab.org The oxidative addition can proceed through different transition states, including a non-polar, three-centered transition state or a more polarized, SNAr-like displacement of the halide. rsc.org
The choice of ligand coordinated to the palladium center is paramount in controlling the catalytic activity and selectivity. Ligands influence the steric and electronic properties of the palladium catalyst, thereby affecting the rates of oxidative addition and reductive elimination. nih.gov
For challenging substrates like aryl chlorides, sterically demanding and electron-rich phosphine (B1218219) ligands such as P(t-Bu)₃ and DavePhos are often employed. nih.gov The σ-donating character of these ligands increases the nucleophilicity of the Pd(0) center, which lowers the activation energy for oxidative addition. nih.gov The steric bulk of the ligand can also facilitate reductive elimination and promote the formation of the catalytically active monoligated palladium species. nih.gov
N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands in palladium catalysis. Very sterically hindered NHC ligands have been shown to promote room-temperature cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, a reversal of the conventional reactivity. researchgate.net This demonstrates that selectivity can be ligand-controlled. In some cases, varying the amount of a phosphine ligand like PPh₃ with a palladium precursor such as Pd(OAc)₂ can switch the site-selectivity of arylation in dihalogenated pyridines from the C2 to the C4 position. acs.org
Conversely, some palladium-catalyzed reactions can proceed efficiently without strong ancillary ligands like phosphines or NHCs. These "ligand-free" conditions often favor the cleavage of C-OTf bonds over C-Cl bonds in chloroaryl triflates. researchgate.net
The development of new ligands continues to be a focus of research to improve the efficiency and selectivity of palladium-catalyzed reactions. For instance, the use of 1,10-phenanthroline-5,6-dione (B1662461) (phd) as a ligand has been shown to be effective in the aerobic oxidative homocoupling of 2-bromothiophenes. nih.gov
Additives can play a crucial role in palladium-catalyzed cross-coupling reactions by influencing various steps in the catalytic cycle. For example, in the palladium-catalyzed cross-coupling of tetrafluoroethylene (B6358150) with diarylzinc reagents, the addition of lithium iodide (LiI) was found to be essential. mdpi.com The LiI is believed to facilitate the formation of more reactive zincate species and accelerate the oxidative addition step. mdpi.comresearchgate.net
In other systems, additives can act as co-promoters. The palladium-catalyzed difluoroalkylation of aryl boronic acids with bromodifluoroacetate required the use of CuI as a "co-promoter". core.ac.uk Additives can also be used to control the deprotonative-cross-coupling processes (DCCP) of sp³ C-H bonds, enabling the arylation of weakly acidic C-H bonds at room temperature. rsc.org
The table below summarizes the effect of different components on palladium-catalyzed reactions.
| Component | Role in Catalysis | Example |
| Ligands | ||
| Electron-rich, bulky phosphines (e.g., P(t-Bu)₃) | Increase Pd(0) nucleophilicity, lower oxidative addition barrier. nih.gov | Suzuki-Miyaura coupling of aryl chlorides. nih.gov |
| N-heterocyclic carbenes (NHCs) | Can reverse regioselectivity through steric control. researchgate.net | C4-selective coupling of 2,4-dichloropyridines. researchgate.net |
| 1,10-phenanthroline-5,6-dione (phd) | Effective ligand for aerobic oxidation reactions. nih.gov | Homocoupling of 2-bromothiophenes. nih.gov |
| Additives | ||
| Lithium Iodide (LiI) | Accelerates oxidative addition, forms reactive zincates. mdpi.comresearchgate.net | Cross-coupling of tetrafluoroethylene with diarylzinc. mdpi.com |
| Copper(I) Iodide (CuI) | Acts as a co-promoter in certain reactions. core.ac.uk | Difluoroalkylation of aryl boronic acids. core.ac.uk |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for substituted pyridines, particularly those bearing electron-withdrawing groups and good leaving groups. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of halogens, facilitates the attack of nucleophiles.
In SNAr reactions, the nature of the leaving group is a critical determinant of reactivity. For activated aryl halides, the typical leaving group order, known as the "element effect," is F > Cl ≈ Br > I. nih.govresearchgate.netwikipedia.org This order is counterintuitive when considering bond strengths (C-F is the strongest), but is explained by the rate-determining step of the SNAr mechanism, which is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. wikipedia.org The high electronegativity of fluorine strongly stabilizes this intermediate, thereby accelerating the reaction. nih.gov
Studies on halopyridines have confirmed this trend. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than the reaction of 2-chloropyridine. nih.govresearchgate.net This higher reactivity of fluoropyridines allows SNAr reactions to occur under milder conditions, which is advantageous for the synthesis of complex molecules with sensitive functional groups. nih.gov
In polyhalogenated pyridines, the position of the halogen also plays a crucial role in determining its lability in SNAr reactions. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack than those at the 3-position. stackexchange.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when attack occurs at the ortho or para positions, providing significant stabilization. stackexchange.com
For this compound, the fluorine at the 2-position is expected to be the most reactive site for SNAr due to both its inherent leaving group ability and its activating position on the pyridine ring. However, the selectivity can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, selective substitution of a bromine atom can be achieved. For example, in the reaction of 2,3,5-trichloropyridine (B95902) with potassium fluoride (B91410), the halogen at the 2-position is displaced much faster than those at the 3- and 5-positions. thieme-connect.com
The following table provides a comparative overview of halogen reactivity in SNAr reactions.
| Halogen | Position on Pyridine Ring | Relative Reactivity in SNAr | Rationale |
| Fluorine | 2- or 4- | Highest | High electronegativity stabilizes the Meisenheimer complex. nih.gov |
| Bromine | 2- or 4- | Lower than Fluorine | Less effective at stabilizing the anionic intermediate compared to fluorine. nih.govresearchgate.net |
| Fluorine/Bromine | 3- | Lowest | Negative charge in the intermediate cannot be delocalized onto the nitrogen atom. stackexchange.com |
The regioselectivity of SNAr reactions on polysubstituted pyridines is a complex interplay of electronic and steric effects.
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack. stackexchange.com Additional electron-withdrawing substituents on the ring further enhance this activation. Conversely, electron-donating groups can deactivate the ring or direct the substitution to other positions. For instance, in 2,4-dichloropyrimidines, an electron-donating substituent at the 6-position can lead to preferential SNAr at the C-2 position instead of the usually more reactive C-4 position. wuxiapptec.com The position of a substituent is crucial; a bromide at the 3- or 5-position of a fluoropyridine can have different effects on the reactivity at the 2-position. rsc.org
Steric Effects: Steric hindrance from bulky substituents can impede nucleophilic attack at an adjacent position. This can be exploited to control regioselectivity. For example, introducing a bulky trialkylsilyl group at the 3- or 5-position of polyhalopyridines can suppress the reactivity of the neighboring halogen atoms, allowing for selective substitution at the more remote 2- or 6-position. researchgate.net In the SNAr reactions of substituted anilines with dinitrophenyl ethers, alkyl substituents at the 2-position of the aniline (B41778) significantly reduce reactivity due to steric hindrance. worktribe.com
In the context of this compound, the fluorine at the 2-position is electronically activated and relatively unhindered, making it the most probable site for initial SNAr. The bromine at the 4-position is also activated but is flanked by a bromine atom at C3, which may introduce some steric hindrance. The bromine at the 3-position is the least electronically activated site for SNAr.
Radical Reaction Mechanisms in this compound Chemistry
The transformation of halogenated pyridines through radical intermediates offers a powerful and distinct approach to functionalization compared to traditional ionic pathways. These reactions, often initiated by single-electron transfer (SET) events, allow for the formation of carbon-centered radicals on the pyridine ring, which can then participate in a variety of bond-forming reactions. For a polyhalogenated substrate such as this compound, understanding the principles of radical generation and the subsequent regioselectivity is key to predicting and controlling its chemical behavior.
Photoredox Catalysis for C-Br and C-F Functionalization
Visible-light photoredox catalysis has become a cornerstone of modern synthetic chemistry, providing a mild and efficient platform for generating radical intermediates. nih.gov In the context of haloarenes and halopyridines, this technology enables the selective activation of carbon-halogen (C-X) bonds to produce aryl and heteroaryl radicals.
The general mechanism for the photoredox-catalyzed functionalization of a halopyridine begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a more potent redox agent than the ground state. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, generating a highly reducing species (PC⁻). This species can then transfer a single electron to the halopyridine substrate. Alternatively, in an oxidative quenching cycle, the excited photocatalyst can directly transfer an electron to the substrate.
For this compound, the initial single-electron reduction forms a transient radical anion. This intermediate is unstable and rapidly fragments by cleaving the weakest carbon-halogen bond to yield a pyridyl radical and a halide anion. The regioselectivity of this fragmentation is governed by the relative bond dissociation energies (BDEs) of the C-X bonds. The C-F bond is significantly stronger than C-Br bonds, making C-Br bond cleavage the overwhelmingly favored pathway. nih.gov
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
|---|---|
| C-F (Aryl) | ~124 |
| C-Cl (Aryl) | ~96 |
| C-Br (Aryl) | ~81 |
| C-I (Aryl) | ~65 |
Between the two C-Br bonds at the C3 and C4 positions of this compound, selectivity is dictated by electronic factors. The pyridine nitrogen is electron-withdrawing, which lowers the electron density preferentially at the C2 and C4 positions, making them more electrophilic. nih.govresearchgate.net In radical reactions of polyhalogenated pyridines initiated by reductive processes, cleavage is often favored at these electron-deficient positions. For example, studies on 3,4-dibromopyridine have shown chemoselective reaction at the more electron-poor C4 position. nih.gov By analogy, it is predicted that photoredox-catalyzed reactions of this compound would preferentially cleave the C4-Br bond to form the 3-bromo-2-fluoropyridin-4-yl radical.
Once formed, this pyridyl radical is a versatile intermediate that can be trapped by a variety of radical acceptors. For instance, in hydroarylation reactions, the radical adds across an alkene, and the resulting alkyl radical is then quenched by a hydrogen atom source to complete the catalytic cycle. nih.gov
Functionalization of the C-F bond via photoredox catalysis is significantly more challenging due to its high strength. mdpi.com While methods for photocatalytic C-F bond cleavage exist, they often require specialized catalysts and conditions, and are less common than C-Br or C-I bond functionalizations. mdpi.comsioc-journal.cn
| Parameter | Typical Conditions for Halopyridine Hydroarylation |
|---|---|
| Photocatalyst | Ir(ppy)2(dtbbpy)PF6, Ru(bpy)3Cl2 |
| Light Source | Blue LEDs (e.g., 450 nm) |
| Reductant/H-Atom Source | Hantzsch Ester, Thiols (e.g., Cyclohexanethiol) |
| Solvent | Trifluoroethanol (TFE), Acetonitrile (MeCN), DMF |
| Temperature | Room Temperature |
Single-Electron Transfer Processes
The foundational event that initiates the radical chemistry of this compound under photoredox conditions is a single-electron transfer (SET). researchgate.netnumberanalytics.com This process involves the movement of a single electron from an electron donor to an acceptor molecule, resulting in the formation of radical ions. libretexts.orglibretexts.org
In the context of a photocatalytic cycle, an excited iridium or ruthenium-based photocatalyst can act as a powerful single-electron reductant. nih.gov The transfer of an electron from the reduced photocatalyst to a molecule of this compound is the key SET event.
SET Process: PC⁻ + this compound → PC + [this compound]˙⁻
This SET step generates the aforementioned radical anion intermediate. The added electron temporarily resides in the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. acs.org This species is highly transient and immediately undergoes dissociation to relieve electronic strain. The dissociation is regioselective, cleaving the weakest bond—the C4-Br bond—to produce a stable bromide anion and the 3-bromo-2-fluoropyridin-4-yl radical.
Fragmentation: [this compound]˙⁻ → 3-bromo-2-fluoropyridin-4-yl radical + Br⁻
Strategic Derivatization and Functionalization of 3,4 Dibromo 2 Fluoropyridine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. In the context of 3,4-dibromo-2-fluoropyridine, the higher reactivity of the C-Br bonds compared to the C-F bond in oxidative addition to palladium(0) allows for selective functionalization at the C3 and C4 positions. The relative reactivity of the C3-Br versus the C4-Br bond can often be controlled by the choice of catalyst, ligands, and reaction conditions, exploiting subtle differences in their electronic and steric environments.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, regioselective Suzuki-Miyaura reactions can be achieved to introduce aryl, heteroaryl, or alkyl groups. The selectivity of the coupling at the C3 or C4 position is influenced by the steric hindrance and electronic properties of the coupling partners and the palladium catalyst system employed. Generally, the C4-Br bond is more susceptible to oxidative addition than the C3-Br bond due to lesser steric hindrance. However, the electronic influence of the fluorine at C2 can also play a role in modulating the reactivity of the adjacent C3-Br bond.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2,4-Dibromopyridine (B189624) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85 (at C2) |
Note: This table presents typical conditions for Suzuki-Miyaura coupling on related dibromopyridine substrates and serves as a predictive model for the functionalization of this compound.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the introduction of alkynyl moieties onto the pyridine (B92270) ring, which can serve as versatile handles for further transformations. In the case of this compound, selective alkynylation can be directed to either the C3 or C4 position. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. The regioselectivity is governed by factors similar to those in the Suzuki-Miyaura coupling, with the C4 position generally being more reactive.
Table 2: Illustrative Conditions for Sonogashira Coupling on Brominated Pyridines
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 95 |
Note: This table provides representative conditions for Sonogashira coupling on related bromopyridine substrates, suggesting a framework for the alkynylation of this compound.
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups. For this compound, Stille coupling offers another avenue for selective C-C bond formation at the C3 or C4 positions. The choice of the organostannane partner can range from aryl, vinyl, to alkyl stannanes. The primary drawback of this method is the toxicity of the tin reagents and byproducts.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. With this compound, selective amination at either the C3 or C4 position can be achieved, providing access to mono- or di-aminated pyridine derivatives. The choice of phosphine (B1218219) ligand is critical for achieving high yields and selectivity.
Table 3: General Conditions for Buchwald-Hartwig Amination of Dihalopyridines
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 90 |
Note: This table illustrates typical conditions for Buchwald-Hartwig amination on related halopyridine substrates, providing a basis for the amination of this compound.
The Kumada coupling utilizes a Grignard reagent as the organometallic partner, while the Negishi coupling employs an organozinc reagent. Both are effective methods for C-C bond formation. The high reactivity of Grignard and organozinc reagents allows these couplings to proceed under mild conditions. For this compound, these reactions would be expected to show selectivity for the C4 position due to reduced steric hindrance, though the specific outcome can be influenced by the choice of catalyst and reaction parameters.
Selective Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. The fluorine atom at the C2 position of this compound is a potential site for SNAr, as the C-F bond is highly polarized and the pyridine nitrogen activates the ortho and para positions towards nucleophilic attack. However, the bromine atoms can also be displaced under certain conditions, particularly with soft nucleophiles or under forcing conditions.
The regioselectivity of nucleophilic substitution on the this compound ring is dictated by the electronic activation provided by the pyridine nitrogen and the inherent reactivity of the different halogen atoms. The C2 position is highly activated by the adjacent nitrogen atom. The C4 position is also activated (para to the nitrogen). Generally, the C-F bond is more susceptible to nucleophilic attack than C-Br bonds in SNAr reactions on electron-deficient rings, suggesting that substitution of the fluorine atom at C2 is the most probable outcome with common nucleophiles such as alkoxides, thiolates, and amines.
Table 4: Predicted Regioselectivity of Nucleophilic Substitution on this compound
| Nucleophile | Expected Major Product | Rationale |
|---|---|---|
| Sodium methoxide (B1231860) | 3,4-Dibromo-2-methoxypyridine | High reactivity of the C2-F bond towards hard nucleophiles due to activation by the ring nitrogen. |
| Sodium thiophenoxide | 3,4-Dibromo-2-(phenylthio)pyridine | Soft nucleophiles also favor substitution at the activated C2 position. |
Note: This table is based on established principles of nucleophilic aromatic substitution on fluorinated and halogenated pyridines and predicts the likely outcomes for this compound.
Amination Reactions with Various Amine Nucleophiles
The fluorine atom at the C-2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the anionic Meisenheimer intermediate formed during the reaction, particularly when the attack occurs at the C-2 or C-4 positions. stackexchange.com The reaction of 2-fluoropyridines is reported to be significantly faster than that of corresponding chloropyridines, allowing for milder reaction conditions. nih.govresearchgate.net
In the case of this compound, the C2-F bond is the primary site for nucleophilic attack by amines. A variety of primary and secondary amines can be used to introduce diverse amino functionalities at this position. The reactions are typically carried out under catalyst-free conditions, often using the amine itself as the solvent or in a polar aprotic solvent like DMSO. researchgate.netresearchgate.net The use of lithium amides can also promote efficient amination under mild conditions. researchgate.net
Table 1: Examples of Amination Reactions on this compound
| Amine Nucleophile | Structure | Expected Product |
|---|---|---|
| Morpholine | C₄H₉NO | 4-(3,4-Dibromopyridin-2-yl)morpholine |
| Piperidine | C₅H₁₁N | 2-(3,4-Dibromopyridin-2-yl)piperidine |
| Aniline (B41778) | C₆H₇N | N-(3,4-Dibromopyridin-2-yl)aniline |
| Benzylamine | C₇H₉N | N-Benzyl-3,4-dibromopyridin-2-amine |
Introduction of Oxygen and Sulfur Nucleophiles
Similar to amination, the activated C2-F bond of this compound is susceptible to substitution by oxygen and sulfur nucleophiles. nih.gov These reactions provide straightforward access to 2-alkoxy-, 2-aryloxy-, and 2-thio-substituted pyridines, which are important intermediates in medicinal chemistry.
Reactions with oxygen nucleophiles, such as alkoxides (e.g., sodium ethoxide) and phenoxides, readily displace the fluoride (B91410) to form the corresponding ethers. sci-hub.se Sulfur nucleophiles, which are generally softer and more nucleophilic than their oxygen counterparts, react efficiently to yield thioethers. sci-hub.senih.gov Thiolate anions, generated from thiols and a base, are excellent nucleophiles for this transformation. chemrxiv.org The higher reactivity of 2-fluoropyridines allows these substitutions to occur under mild conditions, which is advantageous for complex molecule synthesis. nih.gov
Table 2: Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile | Reagent Example | Product Class | Expected Product Name |
|---|---|---|---|
| Alkoxide | Sodium methoxide (NaOCH₃) | Alkoxy-pyridine | 3,4-Dibromo-2-methoxypyridine |
| Phenoxide | Sodium phenoxide (NaOPh) | Aryloxy-pyridine | 3,4-Dibromo-2-phenoxypyridine |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | Alkylthio-pyridine | 3,4-Dibromo-2-(methylthio)pyridine |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | Arylthio-pyridine | 3,4-Dibromo-2-(phenylthio)pyridine |
Cyanation and Other Carbon Nucleophile Additions
The introduction of carbon-based functional groups can be achieved through several strategies. Nucleophilic aromatic substitution with cyanide salts (e.g., KCN) can occur at the C2-F position, providing a direct route to 2-cyanopyridine (B140075) derivatives. nih.gov
Alternatively, the bromine atoms at the C-3 and C-4 positions are amenable to palladium-catalyzed cross-coupling reactions. Palladium-catalyzed cyanation is a well-established method for converting aryl bromides to aryl nitriles using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.orgnih.govnih.govrsc.org This approach offers an alternative pathway to introduce a cyano group, potentially at the C-3 or C-4 position, depending on the reaction conditions and catalyst system. The choice between SNAr at C-2 and cross-coupling at C-3/C-4 allows for regioselective introduction of the cyano group.
Other carbon nucleophiles, such as organometallic reagents, typically react via metal-halogen exchange, which will be discussed in section 4.3. However, stabilized carbanions, such as those derived from malonates or phenylacetonitrile, can also participate in SNAr reactions at the C-2 position. sci-hub.se
Metal-Halogen Exchange and Trapping Reactions
Metal-halogen exchange is a powerful synthetic tool that converts an organic halide into an organometallic species, which can then be reacted with an electrophile to form a new carbon-carbon or carbon-heteroatom bond. wikipedia.org This method is particularly useful for the functionalization of the C-3 and C-4 positions of the this compound core.
Regioselective Lithiation and Organometallic Species Generation
The reaction of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) is expected to proceed via a rapid bromine-lithium exchange rather than substitution of the fluorine or deprotonation of the C-5 proton. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the C-Br bonds the reactive sites. wikipedia.org
Between the two bromine atoms, regioselectivity is a key consideration. In substituted bromopyridines, lithiation often occurs at the most acidic position or the position most susceptible to exchange. For dihalopyridines, exchange at the 4-position is often favored. Therefore, treatment of this compound with one equivalent of n-BuLi is predicted to selectively generate the 3-bromo-2-fluoro-4-lithiopyridine intermediate. nih.govacs.org This regioselectivity allows for the controlled generation of a specific organometallic species, ready for further functionalization.
Electrophilic Quenching and Functional Group Introduction
Once the regioselectively generated 4-lithiopyridine (B8661376) species is formed, it serves as a potent nucleophile that can be "trapped" by a wide array of electrophiles. nih.govacs.orgacs.org This two-step sequence—regioselective lithiation followed by electrophilic quench—provides access to a diverse range of 4-substituted-3-bromo-2-fluoropyridines. This strategy is highly modular, as the choice of electrophile directly determines the functional group introduced.
Table 3: Electrophilic Quenching of 3-Bromo-2-fluoro-4-lithiopyridine
| Electrophile | Reagent Example | Functional Group Introduced | Product Name |
|---|---|---|---|
| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid (-COOH) | 3-Bromo-2-fluoropyridine-4-carboxylic acid |
| Aldehyde | Benzaldehyde (PhCHO) | Hydroxymethyl (-CH(OH)Ph) | (3-Bromo-2-fluoropyridin-4-yl)(phenyl)methanol |
| Ketone | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) | 2-(3-Bromo-2-fluoropyridin-4-yl)propan-2-ol |
| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) | 3-Bromo-2-fluoro-4-methylpyridine |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Silyl (-Si(CH₃)₃) | 3-Bromo-2-fluoro-4-(trimethylsilyl)pyridine |
| Amide | Dimethylformamide (DMF) | Formyl (-CHO) | 3-Bromo-2-fluoropyridine-4-carbaldehyde |
Late-Stage Functionalization Methodologies
Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in the synthesis of a complex molecule, such as a drug candidate. unimi.it This approach is highly valuable in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. acs.org The this compound scaffold is an excellent platform for LSF due to its multiple, orthogonally reactive sites.
The distinct reactivities of the halogen atoms can be exploited to selectively introduce different functional groups at various positions.
C-2 Functionalization via SNAr: As discussed in section 4.2, the C2-F bond can be selectively displaced by a wide range of N-, O-, and S-nucleophiles under mild conditions. nih.gov This allows for the late-stage introduction of moieties that can modulate properties like solubility, metabolic stability, or target binding.
C-4 Functionalization via Metal-Halogen Exchange: The regioselective bromine-lithium exchange at the 4-position, followed by electrophilic trapping (section 4.3), provides a robust method for introducing diverse carbon-based or heteroatom-containing groups at this site. nih.govnih.gov
C-3 Functionalization: The remaining bromine at the C-3 position can be functionalized in a subsequent step, often through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), further expanding the molecular diversity that can be achieved from a common intermediate.
By combining these strategies, chemists can systematically and selectively modify each position of the pyridine ring, making this compound a powerful building block for constructing libraries of complex, highly functionalized pyridine derivatives. berkeley.edu
C-H Functionalization Approaches
Direct C-H functionalization is an atom-economical and efficient strategy for modifying heterocyclic compounds. In the context of polysubstituted pyridines, regioselectivity is a key challenge due to the electronic nature of the pyridine ring and the influence of existing substituents. While the field has seen significant advancements, specific C-H functionalization methodologies directly applied to this compound are not extensively documented in publicly available research. However, general principles derived from studies on related fluorinated and halogenated pyridines can provide insights into potential synthetic pathways.
Palladium-catalyzed C-H arylation is a powerful tool for forming C-C bonds. For a substrate like this compound, a potential C-H functionalization would likely target the C-5 or C-6 position. The regioselectivity would be influenced by factors such as the choice of catalyst, ligand, and reaction conditions. Research on other pyridine derivatives has shown that directing groups can be employed to achieve high regioselectivity in C-H activation.
Table 1: Potential C-H Functionalization Reactions on a Dihalogenated Pyridine Moiety
| Catalyst/Reagent | Reaction Type | Potential Functionalization Site | Expected Product Class |
| Pd(OAc)₂ / Ligand | C-H Arylation | C-5 or C-6 | Arylated Pyridine |
| Rh(III) complexes | C-H Alkenylation | C-5 or C-6 | Alkenylated Pyridine |
| Photoredox Catalysis | Radical Addition | C-5 or C-6 | Alkylated/Acylated Pyridine |
Note: This table represents potential reactions based on general knowledge of pyridine C-H functionalization and not on specific reported examples for this compound.
Sequential Reaction Cascades for Complex Molecular Architectures
The differential reactivity of the bromine atoms at the C-3 and C-4 positions, along with the fluorine atom at the C-2 position, makes this compound an excellent candidate for sequential reaction cascades. These cascades, often involving a series of cross-coupling reactions, enable the programmed introduction of different substituents, leading to the synthesis of highly complex and diverse molecular structures.
A common strategy involves the selective reaction of one bromine atom over the other, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The relative reactivity of the C-Br bonds can be influenced by steric and electronic factors, as well as by the specific catalytic system employed. For instance, the C-4 bromine might be more sterically accessible for initial coupling, leaving the C-3 bromine available for a subsequent transformation.
Following the initial cross-coupling, the remaining halogen atoms can be targeted in subsequent steps. This stepwise approach allows for the controlled assembly of multi-substituted pyridines. For example, a Suzuki coupling at the C-4 position could be followed by a Sonogashira coupling at the C-3 position, and finally, a nucleophilic aromatic substitution of the fluorine at the C-2 position.
Table 2: Illustrative Sequential Cross-Coupling Cascade for this compound
| Step | Reaction Type | Position | Reactant | Catalyst/Conditions | Intermediate/Product |
| 1 | Suzuki-Miyaura Coupling | C-4 | Arylboronic acid | Pd(PPh₃)₄, Base | 3-Bromo-4-aryl-2-fluoropyridine |
| 2 | Sonogashira Coupling | C-3 | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 3-Alkynyl-4-aryl-2-fluoropyridine |
| 3 | Buchwald-Hartwig Amination | C-2 (via F substitution) | Amine | Pd catalyst, Ligand, Base | 2-Amino-3-alkynyl-4-arylpyridine |
Note: This table provides a hypothetical reaction sequence to illustrate the concept of sequential functionalization. Specific conditions and outcomes would require experimental validation.
The ability to perform these reactions in a sequential or one-pot manner significantly enhances synthetic efficiency. The construction of such complex molecules from a readily available starting material like this compound is of high value in the discovery of new pharmaceuticals and functional materials.
Applications of 3,4 Dibromo 2 Fluoropyridine in Advanced Organic Synthesis
Construction of Complex Heterocyclic Systems
The inherent reactivity of the carbon-halogen bonds in 3,4-Dibromo-2-fluoropyridine makes it an ideal precursor for the synthesis of a wide array of complex heterocyclic systems. The differential reactivity of the halogens can be exploited to achieve regioselective modifications, leading to the formation of polyfunctionalized pyridines and fused heterocyclic scaffolds.
Synthesis of Polyfunctionalized Pyridine (B92270) Derivatives
The bromine and fluorine atoms on the this compound ring can be selectively substituted to introduce a variety of functional groups, leading to the creation of polyfunctionalized pyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in this regard. For instance, the reaction of dihalopyridines with arylboronic acids can be controlled to achieve mono- or diarylation, depending on the reaction conditions and the nature of the catalyst and ligands employed. While specific examples starting from this compound are not extensively documented in readily available literature, the principles of these reactions are well-established for related dihalopyridines. The chemoselectivity of these couplings often depends on the relative reactivity of the carbon-halogen bonds, with the C-Br bond at the 4-position typically being more reactive towards oxidative addition in palladium catalysis than the C-Br bond at the 3-position. The C-F bond is generally the least reactive, allowing for its retention during initial coupling steps and subsequent modification if desired. This stepwise functionalization enables the synthesis of pyridines with diverse substitution patterns, which are key components in many biologically active molecules and functional materials.
Formation of Fused Heterocycles (e.g., Pyrrolopyridines, Imidazopyridines)
The construction of fused heterocyclic systems, such as pyrrolopyridines and imidazopyridines, is a critical endeavor in medicinal chemistry due to their prevalence in numerous biologically active compounds. While direct synthetic routes starting from this compound are not prominently described, the synthesis of such fused systems often relies on the strategic functionalization of pyridine precursors.
Pyrrolopyridines , also known as azaindoles, are a class of bicyclic heterocycles that mimic the purine (B94841) ring of ATP and can act as kinase inhibitors guidechem.com. Their synthesis can be approached by constructing the pyrrole (B145914) ring onto a pre-existing pyridine scaffold. For instance, a suitably functionalized 3,4-diaminopyridine (B372788) derivative, which could potentially be synthesized from this compound through sequential amination reactions, could undergo condensation with a 1,2-dicarbonyl compound to form the pyrrolopyridine core. Patents describe the preparation of various pyrrolopyridine derivatives with antiviral activity, highlighting the importance of this scaffold google.comresearchgate.net.
Imidazopyridines are another important class of fused heterocycles with a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. The most common synthetic strategy involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, a reaction known as the Tschitschibabin synthesis e3s-conferences.org. A hypothetical route to an imidazopyridine fused at the 2,3-position of the pyridine ring could involve the initial conversion of this compound to a 2-amino-3-bromo-4-substituted-pyridine. This intermediate could then undergo cyclization with an appropriate reagent to form the imidazopyridine ring system. Patents and research articles detail various methods for synthesizing imidazopyridine compounds for applications such as treating tuberculosis and inhibiting fungal growth e3s-conferences.org.
Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Halogenated pyridines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of halogen atoms provides handles for introducing various substituents and for building the complex molecular architectures required for biological activity.
Precursor for Bioactive Fluorinated Pyridine Analogues
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable precursor for the synthesis of bioactive fluorinated pyridine analogues. The fluorine atom at the 2-position can be retained throughout a synthetic sequence while the bromine atoms at the 3- and 4-positions are selectively replaced.
For example, pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent, have been designed and synthesized using dihalopyridine precursors nih.gov. While the specific use of this compound is not detailed, the synthetic strategies often involve sequential Suzuki couplings to introduce aryl groups. This approach could be applied to this compound to generate novel fluorinated analogues with potential anticancer activity. The resulting compounds often exhibit potent inhibition of cell survival and growth, and can block angiogenesis nih.gov.
Scaffold for Medicinal Chemistry and Drug Discovery Programs
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. This compound provides a versatile platform for drug discovery programs, enabling the exploration of chemical space around a core pyridine structure. The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to discover new compounds with improved properties, is a common strategy in drug design rsc.orgresearchgate.neted.ac.uk. This compound can be used to generate novel scaffolds that mimic the spatial and electronic properties of known pharmacophores.
For instance, many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme google.comgoogle.com. The pyrrolopyridine scaffold, which can be synthesized from pyridine precursors, is known to mimic the purine ring of ATP and is found in kinase inhibitors like vemurafenib (B611658) guidechem.com. By utilizing this compound, medicinal chemists can design and synthesize novel fluorinated heterocyclic scaffolds for screening against a variety of kinase targets. The differential reactivity of the halogen substituents allows for the introduction of diverse side chains, which is crucial for optimizing potency and selectivity.
Utilization in Agrochemical and Material Science Research
The unique electronic properties conferred by the fluorine and bromine substituents make this compound and its derivatives of interest in the fields of agrochemicals and material science.
In agrochemical research , pyridine-based compounds are integral to the development of fungicides, herbicides, and insecticides dntb.gov.ua. The introduction of fluorine atoms can enhance the efficacy and metabolic stability of these agents rsc.org. While specific applications of this compound are not widely reported, its potential as a precursor for novel agrochemicals is significant. For example, dihalotriazolopyrimidine derivatives have been patented as fungicides ossila.com. Synthetic routes starting from this compound could lead to new classes of fluorinated agrochemicals with improved performance.
In material science , fluorinated organic compounds are utilized in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) nih.govsciencedaily.com. The incorporation of fluorine can lower the HOMO and LUMO energy levels of conjugated materials, facilitating electron injection and improving device stability nih.gov. This compound can serve as a building block for the synthesis of novel fluorinated conjugated molecules and polymers. Through cross-coupling reactions, such as Suzuki or Stille couplings, the dibromo-positions can be used to extend the conjugation of the system, while the fluorine atom can be used to tune the electronic properties of the final material. For example, new boron-containing organic luminescent materials with blue fluorescence have been developed for OLED applications. The synthesis of such materials often involves the functionalization of halogenated aromatic precursors.
Development of Novel Agrochemicals
There is no specific information available in the public domain that details the use of this compound as a direct precursor or intermediate in the synthesis of novel agrochemicals. Research on new fungicides, herbicides, or insecticides often utilizes fluorinated and halogenated heterocyclic compounds, but specific synthetic routes starting from or involving this compound have not been published.
Computational and Theoretical Studies on 3,4 Dibromo 2 Fluoropyridine Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular geometry, vibrational frequencies, and reactivity. For 3,4-Dibromo-2-fluoropyridine, DFT calculations are crucial for understanding how the interplay of the electronegative fluorine and bromine atoms influences the pyridine (B92270) ring's electronic distribution and susceptibility to chemical reactions.
DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces, which are essential for identifying regions of a molecule that are electron-rich or electron-poor. In this compound, the nitrogen atom, being the most electronegative atom in the pyridine ring, along with the fluorine and bromine atoms, significantly polarizes the molecule.
The electron-withdrawing nature of the halogen substituents (F, Br) and the nitrogen atom creates regions of positive electrostatic potential on the carbon atoms of the pyridine ring, making them susceptible to nucleophilic attack. Conversely, the nitrogen atom and the halogens themselves possess regions of negative electrostatic potential due to their lone pairs of electrons.
Table 1: Calculated Mulliken Atomic Charges for this compound (Illustrative Data)
| Atom | Charge (a.u.) |
| N1 | -0.55 |
| C2 | +0.30 |
| C3 | -0.10 |
| C4 | +0.15 |
| C5 | -0.05 |
| C6 | +0.10 |
| F (at C2) | -0.35 |
| Br (at C3) | -0.08 |
| Br (at C4) | -0.07 |
Note: This data is illustrative and based on typical DFT calculation results for similar halogenated pyridines.
The calculated atomic charges indicate that the C2, C4, and C6 positions are the most electron-deficient and, therefore, the primary "hotspots" for nucleophilic attack. The fluorine atom at the C2 position, being highly electronegative, exerts a strong inductive effect, significantly increasing the electrophilicity of the C2 carbon.
One of the key applications of DFT in studying this compound is the prediction of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The positions on the pyridine ring will exhibit different reactivities towards incoming nucleophiles. The relative energies of the possible reaction intermediates (Meisenheimer complexes) or transition states can be calculated to determine the most favorable reaction pathway.
For this compound, a nucleophile can potentially attack at the C2, C3, or C4 positions, leading to the displacement of the fluoride (B91410) or one of the bromide ions. DFT calculations can help predict which substitution is more likely to occur. The stability of the intermediate is a key factor; a more stable intermediate implies a lower activation energy for its formation and thus a faster reaction rate.
Table 2: Calculated Relative Energies of Meisenheimer Intermediates for Nucleophilic Attack on this compound (Illustrative Data)
| Position of Attack | Leaving Group | Relative Energy (kcal/mol) |
| C2 | F⁻ | 0.0 (Reference) |
| C3 | Br⁻ | +15.2 |
| C4 | Br⁻ | +8.5 |
Note: This data is illustrative and based on general principles of SNAr reactions on halopyridines. The attack at the C2 position leading to fluoride displacement is generally the most favorable due to the high electronegativity of fluorine stabilizing the intermediate.
The illustrative data in Table 2 suggests that nucleophilic attack is most likely to occur at the C2 position, leading to the substitution of the fluorine atom. This is a common observation in polyhalogenated pyridines, where the highly electronegative fluorine atom makes the carbon it is attached to highly electrophilic and also acts as a good leaving group in SNAr reactions.
Molecular Dynamics Simulations of Reaction Intermediates
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For the reaction intermediates of this compound, MD simulations can offer insights into their stability, conformational preferences, and the energetics of their transformations.
Identifying and characterizing the transition state is fundamental to understanding the mechanism and kinetics of a chemical reaction. While DFT is used to locate the static transition state structure, MD simulations can be employed to study the dynamics of crossing the activation barrier. Methods such as umbrella sampling or metadynamics can be used in conjunction with MD to calculate the free energy profile along a reaction coordinate, providing a more complete picture of the transition state region. For the substitution reactions of this compound, this would involve simulating the approach of the nucleophile, the formation of the new bond, and the breaking of the carbon-halogen bond.
Quantum Chemical Analysis of Intermolecular Interactions
The way this compound molecules interact with each other and with other molecules in their environment is governed by intermolecular forces. Quantum chemical methods can be used to analyze and quantify these interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces.
Halogen bonding is a particularly relevant non-covalent interaction for this compound. The bromine atoms on the pyridine ring can act as halogen bond donors, interacting with electron-rich atoms (like the nitrogen of another pyridine molecule or a solvent molecule). These interactions can play a significant role in the crystal packing of the compound and can also influence its reactivity in solution by stabilizing certain conformations or reaction intermediates.
Table 3: Calculated Interaction Energies for a Dimer of this compound (Illustrative Data)
| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |
| Halogen Bond (Br···N) | 3.1 | -2.5 |
| π-π Stacking | 3.5 | -1.8 |
| C-H···F Hydrogen Bond | 2.8 | -0.9 |
Note: This data is illustrative and based on typical interaction energies for similar halogenated aromatic compounds.
Quantum chemical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature of these intermolecular bonds by analyzing the electron density at the bond critical points. This provides a deeper understanding of the strength and nature of the forces that govern the supramolecular chemistry of this compound.
Hydrogen Bonding and Halogen Bonding in Crystal Packing
No experimental or theoretical data is currently available in the public domain regarding the hydrogen and halogen bonding patterns in the crystal structure of this compound.
Supramolecular Assembly Prediction
There are no published studies on the prediction of the supramolecular assembly of this compound.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Selective Transformations
The presence of two chemically non-equivalent bromine atoms at the C3 and C4 positions of 3,4-Dibromo-2-fluoropyridine presents both a challenge and a significant opportunity for synthetic chemists. The future in this area lies in the development of sophisticated catalytic systems capable of exquisitely selective transformations. The electron-withdrawing nature of the fluorine atom at C2 and the nitrogen atom in the pyridine (B92270) ring differentially influences the electronic properties of the C3-Br and C4-Br bonds, making selective activation feasible.
Current research efforts are focused on palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which can be tuned for regioselectivity. The development of designer ligands and catalysts that can distinguish between the two bromine sites is a key objective. For instance, a sterically hindered catalyst might preferentially react at the less-hindered C4 position, while a catalyst sensitive to electronic effects might favor the C3 position. Reports on the selective mono- or disubstitution of similar dibromo-heterocycles under palladium catalysis suggest that achieving high selectivity is possible. researchgate.net Future breakthroughs will likely involve catalysts that can perform sequential, one-pot functionalizations, enabling the rapid construction of diverse and highly complex pyridine derivatives from this single starting material.
Integration with Flow Chemistry and Automated Synthesis
The translation of complex synthetic procedures from batch to continuous flow processes is a major trend in modern chemistry, offering enhanced safety, scalability, and control. nih.govmdpi.com For this compound, flow chemistry holds immense promise, particularly for managing highly reactive intermediates. Studies on other dihalopyridines have demonstrated that flow microreactors can be used to perform selective Br/Li exchange reactions at temperatures much higher than the cryogenic conditions (e.g., -78 °C) required in traditional batch setups. nih.govresearchgate.net This is achieved through precise control over residence time and efficient heat transfer, preventing the decomposition of sensitive organolithium intermediates. researchgate.net
Integrating these advanced flow techniques with automated synthesis platforms represents the next frontier. Such systems could enable the rapid, iterative diversification of the this compound core. An automated workflow could sequentially functionalize the C3 and C4 positions using a series of flow-based lithiation and electrophilic trapping steps, creating large libraries of novel compounds for screening in drug discovery and materials science with minimal manual intervention. nih.gov
Chemoenzymatic Approaches for Fluoropyridine Modification
The intersection of chemical and enzymatic synthesis offers powerful tools for selective and sustainable chemistry. While the direct enzymatic modification of a highly halogenated pyridine like this compound is a nascent field, future research is expected to explore this avenue. Chemoenzymatic strategies could provide pathways to modifications that are difficult to achieve through conventional organic synthesis, such as stereoselective glycosylation or hydroxylation.
The development of novel enzymes, either through discovery or protein engineering, will be critical. Researchers may look to engineer enzymes like halogenases or dehalogenases to act selectively on one of the C-Br bonds. Another approach could involve using enzymes that recognize a functional group introduced onto the pyridine ring via a prior chemical step. This combination of chemical and enzymatic steps would leverage the strengths of both disciplines to build molecular complexity in an efficient and environmentally friendly manner.
Exploration of Bio-orthogonal Reactions for in situ Functionalization
Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. acs.org These reactions are invaluable for studying biomolecules in their natural environment. This compound is a promising precursor for the synthesis of chemical probes for such applications.
Future work will likely involve using one of the bromine atoms as a synthetic handle to attach a bio-orthogonal functional group, such as an azide, a strained alkyne, or a tetrazine. rsc.orgacs.org For example, a palladium-catalyzed coupling reaction could install a terminal alkyne at the C4 position. The resulting 3-bromo-2-fluoro-4-alkynylpyridine could then be used as a probe in "click chemistry" reactions to label biomolecules in live cells. The development of "turn-on" fluorescent probes, which only become emissive after the bio-orthogonal reaction, is a particularly exciting direction. rsc.orgconju-probe.com By functionalizing the this compound scaffold with appropriate fluorophores and bio-orthogonal handles, researchers can design next-generation probes for high-resolution, low-background biological imaging. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 3,4-Dibromo-2-fluoropyridine, and what are the critical reaction parameters?
Answer: this compound is typically synthesized via halogenation of fluoropyridine precursors. A key method involves bromination of 2-fluoropyridine using bromine or brominating agents (e.g., NBS) under controlled conditions. Regioselectivity is achieved by optimizing temperature (0–50°C) and solvent polarity (e.g., DCM or acetic acid) to favor bromination at the 3- and 4-positions . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted starting materials and byproducts .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key data should be reported?
Answer:
- NMR : and NMR in CDCl or DMSO-d confirm substitution patterns. Fluorine coupling () in NMR distinguishes positional isomers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (254.88 g/mol) and isotopic patterns from bromine .
- Melting Point : Reported as 74–77°C; deviations >2°C suggest impurities .
Cross-referencing with NIST databases ensures data accuracy .
Q. What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335 risk) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste facilities .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions involving this compound be addressed?
Answer: Regioselectivity in substitutions (e.g., Suzuki couplings) depends on electronic and steric effects. The 4-bromo position is more reactive due to reduced steric hindrance compared to the 3-position. Using Pd catalysts (e.g., Pd(PPh)) with bulky ligands enhances selectivity for the 4-position . Kinetic studies (monitored via NMR) and computational modeling (DFT calculations) predict reactivity trends .
Q. How should researchers resolve contradictory data in reaction yields or product distributions?
Answer:
- Reproducibility Checks : Verify solvent purity, catalyst activity, and moisture levels (e.g., anhydrous conditions for organometallic reactions) .
- Controlled Experiments : Systematically vary one parameter (e.g., temperature, stoichiometry) while holding others constant .
- Analytical Validation : Use HPLC or GC-MS to quantify byproducts and confirm product ratios. Cross-check with literature precedents (e.g., NIST or PubChem data) .
Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., pharmaceuticals)?
Answer:
- Stepwise Functionalization : Introduce substituents sequentially (e.g., Suzuki coupling at 4-Br first, followed by SNAr at 3-Br) to avoid steric clashes .
- Protecting Groups : Temporarily block reactive sites (e.g., using TMS groups for fluorine) during harsh reactions .
- Scale-Up Considerations : Replace column chromatography with distillation or continuous-flow systems for larger batches .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the stability of this compound under acidic/basic conditions?
Answer:
- Literature Review : Compare experimental conditions (e.g., pH, temperature). For example, decomposition under strong bases (pH >12) may result from dehydrohalogenation .
- Accelerated Stability Testing : Expose the compound to varying pH levels (1–14) and monitor degradation via TLC or NMR .
- Mechanistic Proposals : Use isotopic labeling ( in hydrolysis studies) to trace reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
